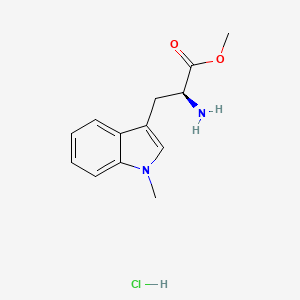

盐酸甲基1-甲基-L-色氨酸酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 1-Methyl-L-Tryptophanate Hydrochloride” is a chemical compound that has been used in various applications. It has been used in the preparation of L-tryptophan-based ligand for regioselective copper catalyzed N2 -arylation of 1,2,3-triazoles, as a key starting material for the total synthesis of (−)-ardeemin, and in the synthesis of cyclic peptide-capped gold nanoparticles as drug delivery systems .

Synthesis Analysis

“Methyl 1-Methyl-L-Tryptophanate Hydrochloride” can be synthesized using various methods. It has been used as a key starting material for the total synthesis of (−)-ardeemin . It can also be used in the preparation of L-tryptophan-based ligand for regioselective copper catalyzed N2 -arylation of 1,2,3-triazoles .Molecular Structure Analysis

The molecular formula of “Methyl 1-Methyl-L-Tryptophanate Hydrochloride” is C12H14N2O2 . The molecular weight is 218.25 . The SMILES string representation is Cn1cc (C [C@H] (N)C (O)=O)c2ccccc12 .Chemical Reactions Analysis

“Methyl 1-Methyl-L-Tryptophanate Hydrochloride” can participate in various chemical reactions. It has been used in the preparation of L-tryptophan-based ligand for regioselective copper catalyzed N2 -arylation of 1,2,3-triazoles .Physical And Chemical Properties Analysis

“Methyl 1-Methyl-L-Tryptophanate Hydrochloride” is a white to off-white powder . It has a melting point of 218-220 °C . The specific rotation [a]20/D is 19.5 deg (C=5, MeOH) .科学研究应用

神经科学应用

- 血清素能系统研究:1-甲基-L-色氨酸盐酸盐已被用于研究大脑的血清素能系统。它作为一种人工氨基酸和色氨酸的类似物,色氨酸是血清素(5-HT)的前体,血清素是情绪调节中至关重要的神经递质。研究表明,它的单向摄取和转化可以确定大脑 5-HT 合成率,从而深入了解 5-HT 合成的正常控制以及药物对动物和人类的改变(Diksic & Young, 2001)。

免疫学和癌症研究

- 癌症中的 IDO 表达:吲哚胺 2,3-双加氧酶 (IDO) 是一种具有免疫调节活性的色氨酸分解代谢酶,在胎儿保护、同种异体移植保护和癌症进展中至关重要。临床试验正在评估 1-甲基色氨酸对癌症免疫治疗中 IDO 抑制的作用,表明其在免疫抑制中的作用以及作为治疗靶点的潜力(Godin-Ethier 等,2011)。

代谢途径和营养科学

- 色氨酸代谢和农业:1-甲基-L-色氨酸盐酸盐的前体色氨酸通过转化为生长素在植物生长和发育中发挥重要作用。外源性施用色氨酸可以刺激生长素合成,从而影响农作物的生长和产量。此外,色氨酸含有约 14% 的氮,代谢后有助于作物产量(Mustafa 等,2018)。

精神和神经疾病

- 神经性厌食症假说:神经性厌食症 (AN) 的新观点考虑了色氨酸-犬尿氨酸途径。该假说表明,较低水平的 L-犬尿氨酸和犬尿酸可能导致 AN 的临床表现。该理论强调需要进一步研究色氨酸代谢在 AN 中的作用及其潜在的治疗应用(Alberts、Owe-Larsson 和 Urbanska,2023)。

安全和危害

“Methyl 1-Methyl-L-Tryptophanate Hydrochloride” should be handled with care. Avoid dust formation and breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用机制

Target of Action

Methyl 1-Methyl-L-Tryptophanate Hydrochloride is a derivative of the essential amino acid tryptophan

Mode of Action

It’s known that tryptophan and its derivatives can influence the function of various proteins, enzymes, and receptors in the body .

Biochemical Pathways

Tryptophan and its derivatives are involved in several biochemical pathways. They play a crucial role in the synthesis of serotonin, a neurotransmitter that regulates mood, appetite, and sleep . Additionally, tryptophan is a precursor to the production of niacin, a vitamin essential for energy metabolism .

Pharmacokinetics

As a derivative of tryptophan, it’s likely to share similar pharmacokinetic properties .

Result of Action

As a derivative of tryptophan, it may influence the function of various proteins, enzymes, and receptors in the body .

Action Environment

The action, efficacy, and stability of Methyl 1-Methyl-L-Tryptophanate Hydrochloride can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules in the body .

属性

IUPAC Name |

methyl (2S)-2-amino-3-(1-methylindol-3-yl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-15-8-9(7-11(14)13(16)17-2)10-5-3-4-6-12(10)15;/h3-6,8,11H,7,14H2,1-2H3;1H/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUCWWZYETZNJF-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-Methyl-L-Tryptophanate Hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1-Cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2814503.png)

![2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B2814508.png)

![3-[(1,1-Dioxothian-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2814509.png)

![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814516.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2814517.png)

![2-(4-Methoxyphenyl)-5-[4-(phenylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2814522.png)

![2-Methyl-N-[(4-sulfamoylphenyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2814526.png)